(R)-(+)-4-Bromomandelonitrile
Description
Structure
3D Structure
Properties
CAS No. |
150521-30-5 |
|---|---|
Molecular Formula |
C8H6BrNO |
Molecular Weight |
212.046 |
IUPAC Name |
(2R)-2-(4-bromophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m0/s1 |
InChI Key |
AYTVNJIUMVFUCJ-QMMMGPOBSA-N |
SMILES |
C1=CC(=CC=C1C(C#N)O)Br |
Synonyms |
(R)-(+)-4-BROMOMANDELONITRILE |
Origin of Product |
United States |
Synthetic Methodologies for R + 4 Bromomandelonitrile
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the precision of biocatalysis with practical chemical transformations to produce complex molecules. nih.govrsc.orgworktribe.comnih.gov For (R)-(+)-4-Bromomandelonitrile, this strategy focuses on the stereoselective addition of a cyanide group to the prochiral carbonyl carbon of 4-bromobenzaldehyde (B125591), a reaction catalyzed with high efficiency and enantiopurity by specific enzymes. pnas.org
Application of Hydroxynitrile Lyases (HNLs) in Stereoselective Cyanohydrin Formation
Hydroxynitrile lyases (HNLs) are the key enzymes in the synthesis of chiral cyanohydrins. nih.goviupac.org They catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones. researchgate.net The reverse reaction, the cleavage of cyanohydrins, is a natural defense mechanism in many plants. iupac.org For synthetic purposes, the formation reaction is exploited to produce enantiopure cyanohydrins, such as this compound, which are precursors for pharmaceuticals and agrochemicals. pnas.orgresearchgate.net The use of (R)-selective HNLs ensures the direct formation of the desired enantiomer from 4-bromobenzaldehyde. pnas.org
Hydroxynitrile lyases exhibit a varied substrate scope, which is a critical factor for their application in synthesizing a range of cyanohydrins. Generally, HNLs have a preference for aromatic aldehydes over aliphatic aldehydes and ketones. frontiersin.orgnih.gov This makes 4-bromobenzaldehyde a suitable substrate for many HNLs.
Enzyme promiscuity, the ability of an enzyme to catalyze different reactions or act on various substrates, is another important characteristic. researchgate.net Research into ancestral HNLs has shown that some variants, like HNL1, favor larger substrates compared to their modern descendants, indicating that substrate specificity can be an evolvable trait. plos.org The substrate tolerance of HNLs from different sources has been explored, with some showing strong tolerance for a wide array of aromatic compounds. nih.gov For instance, an HNL isolated from the invasive millipede Chamberlinius hualienensis demonstrates broad activity on various aromatic aldehydes, producing the corresponding cyanohydrins with high enantioselectivity. pnas.orgpnas.org This broad substrate acceptance is advantageous for producing substituted mandelonitrile (B1675950) derivatives, including the 4-bromo variant.
| Enzyme Source | Substrate Type | Selectivity | Reference |
| Manihot esculenta (MeHNL) | Halogen-substituted aromatic aldehydes | S-selective (>90% ee) | frontiersin.org |
| Baliospermum montanum (BmHNL) | Aromatic compounds | S-selective (strong substrate tolerance) | nih.gov |
| Chamberlinius hualienensis (ChuaHNL) | Various aromatic aldehydes | R-selective (99% ee for mandelonitrile) | pnas.orgpnas.org |
| Ancestral HNL (HNL1) | Larger substrates (compared to HbHNL) | N/A | plos.org |
Protein engineering techniques, including directed evolution and rational design, are powerful tools for improving the catalytic properties of HNLs. mdpi.com These methods can enhance enantioselectivity, increase activity, and broaden the substrate scope of the enzyme. researchgate.netresearchgate.net
By creating specific mutations in the enzyme's active site, researchers can tailor HNLs for specific substrates and reactions. For example, engineering the binding site residues of Arabidopsis thaliana hydroxynitrile lyase (AtHNL) has been shown to improve its efficiency and enantioselectivity for non-natural reactions. bohrium.comrsc.orgdntb.gov.ua Studies have demonstrated that altering the structure of the substrate-binding site can significantly boost the enantioselectivity for the synthesis of specific cyanohydrins. mdpi.com This approach allows for the development of highly specialized HNL variants that can produce this compound with exceptional purity, often exceeding 99% enantiomeric excess (ee). rsc.org
| Engineering Strategy | Enzyme | Improvement | Target Reaction | Reference |
| Site-directed Mutagenesis | Arabidopsis thaliana HNL (AtHNL) | ~12-fold increased selectivity | Retro-nitroaldol | bohrium.com |
| Directed Evolution/Rational Design | Various HNLs | Enhanced enantioselectivity and stability | Cyanohydrin synthesis | mdpi.com |
| Saturation Mutagenesis (F179, Y14) | Arabidopsis thaliana HNL (AtHNL) | Higher kcat and >99% ee | Retro-Henry reaction | researchgate.netbohrium.com |
| Active Site Residue Replacement | Hevea brasiliensis HNL (HbHNL) | Improved activity on unnatural substrates | Mandelonitrile synthesis | mdpi.com |
Optimizing the reaction conditions is crucial for maximizing the yield and enantiopurity of this compound. A key challenge in cyanohydrin synthesis is suppressing the competing non-enzymatic, base-catalyzed reaction, which produces a racemic product. iupac.org
Biphasic Systems: A highly effective strategy is to conduct the reaction in a two-phase system, typically an aqueous buffer containing the enzyme and an immiscible organic solvent to dissolve the aldehyde substrate and cyanohydrin product. nih.gov This approach minimizes the non-enzymatic reaction in the organic phase and can lead to higher enantioselectivities. iupac.orgresearchgate.net
Aqueous Systems: Alternatively, the reaction can be performed in a single aqueous phase. In this case, controlling the pH is critical. By maintaining a low pH (typically below 4.5), the non-enzymatic addition of HCN is effectively suppressed. iupac.org Some robust enzymes, like the HNL from the millipede Chamberlinius hualienensis, can efficiently catalyze the reaction in a simple citrate (B86180) buffer system at pH 4.2 without the need for organic solvents, achieving excellent enantiomeric excess. pnas.org
The choice between an aqueous and a biphasic system often depends on the specific HNL used, its stability, and the solubility of the substrate.
Microbial Transformations and Bioreduction Approaches
Microbial biotransformation offers an alternative route for synthesizing chiral synthons. medcraveonline.com This can involve using whole microbial cells, which contain the necessary enzymes, to perform specific chemical modifications. medcraveonline.com For the synthesis of chiral alcohols, a common strategy is the stereoselective reduction of a corresponding ketone precursor.
In the context of this compound, a potential pathway involves the bioreduction of 4-bromobenzoyl cyanide. While direct microbial cyanogenesis to produce this compound is less documented, related microbial reductions of halogenated aromatic ketones are well-established. For instance, immobilized whole cells of Geotrichum candidum have been used for the asymmetric reduction of 4'-Br-2,2,2-trifluoroacetophenone, yielding the corresponding alcohol with high conversion and enantioselectivity (>99% ee). nih.gov Similarly, ketoreductases have been employed for the asymmetric reduction of other ketone precursors to produce enantiopure bromo-alcohols, which serve as synthons for active pharmaceutical ingredients. mdpi.com These examples highlight the potential of microbial reduction systems to be adapted for the synthesis of the chiral cyanohydrin from a suitable keto-nitrile precursor.
Continuous Flow Biocatalytic Processes
The integration of biocatalysis with continuous flow technology represents a significant advancement in chemical manufacturing. nih.govrsc.org Continuous flow systems, often utilizing immobilized enzymes in packed-bed reactors (PBRs), offer numerous advantages over traditional batch processes. mdpi.comfrontiersin.org These benefits include enhanced process control, improved mass transfer, greater safety, and simplified product purification. nih.govrsc.org
Asymmetric Catalytic Synthesis
Asymmetric catalysis represents the most direct and atom-economical approach to obtaining enantiomerically pure this compound. This method involves the direct addition of a cyanide source to the prochiral carbonyl group of 4-bromobenzaldehyde, guided by a chiral catalyst to favor the formation of the (R)-enantiomer.
Chiral Catalyst Design for Cyanohydrination
The cornerstone of asymmetric cyanohydrination is the design of effective chiral catalysts. These catalysts must activate the aldehyde, deliver the cyanide nucleophile, and create a chiral environment that sterically and/or electronically favors one enantiomeric pathway over the other. For the synthesis of aryl cyanohydrins like 4-bromomandelonitrile, catalysts based on metal complexes and organocatalysts have been developed.
Metal-based catalysts typically involve a central metal ion, which acts as a Lewis acid to coordinate with the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity. The metal is bound to a chiral ligand, which dictates the stereochemical outcome of the reaction.
Organocatalysis, a metal-free alternative, utilizes small chiral organic molecules, such as derivatives of amino acids or Cinchona alkaloids, to catalyze the reaction. pharmtech.com These catalysts often work by forming a transient, activated intermediate with the aldehyde, guiding the nucleophilic attack of the cyanide.
Ligand Scaffolds and Metal Complexes in Enantioselective C-C Bond Formation
Significant progress in the enantioselective synthesis of cyanohydrins has been achieved using chiral metal-salen complexes. psu.edu Salen ligands are tetradentate Schiff bases that form stable complexes with various transition metals. Titanium and Vanadium-salen complexes have proven particularly effective. nih.govumich.edu
For instance, chiral (salen)VO complexes have been shown to be highly enantioselective catalysts for the conversion of aromatic aldehydes into cyanohydrins. nih.gov These catalysts are believed to form a vanadium(V) species as the active complex, which possesses greater Lewis acidity than corresponding titanium(IV) complexes, leading to enhanced enantioselectivity. ncl.ac.uk The general mechanism involves the formation of a bimetallic complex where one metal center activates the aldehyde and the other delivers the cyanide, often from a source like trimethylsilyl (B98337) cyanide (TMSCN).
The structure of the salen ligand is critical. The chirality is typically introduced in the diimine bridge of the ligand scaffold. Steric bulk on the salicylaldehyde (B1680747) portion of the ligand helps to create a well-defined chiral pocket around the active site, influencing the facial selectivity of the cyanide attack on the coordinated aldehyde.
| Catalyst System | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (salen)VO | Benzaldehyde | >90 | 94 | ncl.ac.uk |
| (salen)VO | 4-Methoxybenzaldehyde | >90 | 90 | ncl.ac.uk |
| (salen)VO | 4-Chlorobenzaldehyde | >90 | - | iitm.ac.in |
| H8-BINOL-Ti(OiPr)4 | Benzaldehyde | 92 | 97 | umich.edu |
| Chiral Al(salen) | Benzaldehyde | >90 | >80 | psu.edu |
This table presents data for representative aromatic aldehydes using various salen and BINOL-based catalysts to illustrate the general effectiveness of these systems. Specific data for 4-bromobenzaldehyde may vary but is expected to follow similar trends.
Optimization of Reaction Conditions for Catalytic Efficiency and Stereocontrol
The success of asymmetric catalytic cyanohydrination hinges on the careful optimization of several reaction parameters to maximize both chemical yield and enantioselectivity.
Catalyst Loading: High efficiency is desirable, and catalyst loadings are often kept low, typically in the range of 0.1 to 10 mol%. Research with (salen)VO catalysts has shown that as little as 0.1 mol% can effectively convert aldehydes. nih.gov
Cyanide Source: While highly toxic hydrogen cyanide (HCN) can be used, safer and more manageable cyanide sources are preferred. Trimethylsilyl cyanide (TMSCN) is a common choice for metal-catalyzed reactions. ncl.ac.uk Potassium cyanide (KCN), often used with a phase-transfer catalyst or in enzymatic reactions, is an inexpensive and non-volatile alternative. iitm.ac.inpnas.org
Solvent: The choice of solvent is crucial as it can influence catalyst solubility, stability, and activity. Dichloromethane and toluene (B28343) are frequently used for metal-salen catalyzed reactions. psu.eduumich.edu
Temperature: Reactions are typically run at low temperatures (e.g., -20 °C to room temperature) to enhance enantioselectivity, as the energy difference between the diastereomeric transition states leading to the (R) and (S) products becomes more significant. iitm.ac.in
Additives: In some systems, co-catalysts or additives are used. For example, N-oxides can be used in conjunction with chiral salen-Ti(IV) complexes in a "dual-activation" method. psu.edu For reactions involving KCN, crown ethers may be employed to facilitate the dissolution of the salt. ncl.ac.uk
Chiral Resolution Strategies
Chiral resolution is a classical yet robust method for separating a racemic mixture of a chiral compound into its individual enantiomers. This approach is applied when a direct asymmetric synthesis is not feasible or when the racemic precursor is readily available.
Enzymatic Kinetic Resolution of Racemic Precursors
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For this compound, two main enzymatic strategies can be employed: resolution via hydrolysis of a racemic ester or resolution via enantioselective synthesis from the aldehyde.
(R)-selective hydroxynitrile lyases (HNLs), also known as oxynitrilases, are powerful biocatalysts for producing (R)-cyanohydrins. pnas.orgnih.gov An HNL from Prunus dulcis (almond) has been used to prepare (R)-4-bromomandelonitrile from 4-bromobenzaldehyde and a cyanide source with high yield and excellent enantiopurity. researchgate.net In a kinetic resolution context, the reverse reaction can be used, where the enzyme selectively decomposes the (S)-enantiomer from a racemic mixture of 4-bromomandelonitrile, leaving the desired (R)-enantiomer enriched.
Alternatively, a lipase (B570770) can be used to resolve a racemic mixture of an esterified precursor, such as 4-bromomandelonitrile acetate (B1210297). Lipases catalyze the enantioselective hydrolysis of the ester. For example, a lipase might selectively hydrolyze the (S)-4-bromomandelonitrile acetate to (S)-4-bromomandelonitrile, leaving the unreacted (R)-4-bromomandelonitrile acetate with high enantiomeric excess. d-nb.infounimi.it This ester can then be hydrolyzed chemically to yield the final product. Lipases from Candida antarctica (CALB), Pseudomonas cepacia (PCL), and Candida rugosa (CRL) are commonly employed for such resolutions. unimi.itmdpi.comnih.gov
This table includes data on the synthesis of (R)-4-bromomandelonitrile and representative kinetic resolutions of similar chiral alcohol derivatives, demonstrating the high selectivity achievable with enzymatic methods.
Diastereomeric Salt Formation for Enantiomeric Separation
This classical resolution technique involves converting the racemic mixture into a pair of diastereomers that, unlike enantiomers, have different physical properties and can be separated by methods like fractional crystallization. wikipedia.orglibretexts.org Since the nitrile group of 4-bromomandelonitrile is not suitable for salt formation, it must first be hydrolyzed to its corresponding carboxylic acid, racemic 4-bromomandelic acid.
The racemic acid is then treated with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a synthetic chiral amine like (R)-1-phenylethanamine. libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution. After separation by filtration, the pure diastereomeric salt is treated with a strong acid to break the salt and regenerate the enantiomerically pure 4-bromomandelic acid. The nitrile can then be reformed if necessary, although often the mandelic acid derivative itself is the desired chiral building block. The choice of resolving agent and crystallization solvent is critical and often determined empirically to achieve efficient separation. nih.gov
Applications in Organic Synthesis
Role as a Chiral Precursor
The primary value of (R)-(+)-4-Bromomandelonitrile lies in its function as a chiral precursor for the synthesis of other enantiomerically pure compounds. rsc.orgwikipedia.org The presence of the nitrile, hydroxyl, and bromo-substituted phenyl groups allows for a variety of subsequent chemical modifications.
A principal application is the synthesis of (R)-4-bromomandelic acid. This transformation is achieved through the hydrolysis of the nitrile functional group under acidic conditions. wikipedia.org The resulting α-hydroxy acid is a valuable building block in its own right, used in stereochemical studies and as a precursor for various pharmaceuticals. The synthesis of (R)-4-bromomandelic acid from this compound demonstrates a key utility of this chiral cyanohydrin in providing access to other important chiral molecules while preserving the stereochemical integrity established in the enzymatic synthesis step. wikipedia.org
Reactivity and Chemical Transformations of R + 4 Bromomandelonitrile
Transformations of the Nitrile Functionality
The nitrile group of (R)-(+)-4-Bromomandelonitrile can undergo several important transformations, including hydrolysis to carboxylic acids and conversion to amides and esters, as well as reduction to amines.
Stereoretentive Hydrolysis to α-Hydroxy Carboxylic Acids and Derivatives
The hydrolysis of the nitrile group in α-hydroxynitriles, such as this compound, to the corresponding α-hydroxy carboxylic acid can be achieved with retention of stereochemistry at the α-carbon. wikipedia.orgorganic-chemistry.org This transformation is a key step in the synthesis of enantiomerically pure α-hydroxy acids, which are important building blocks for pharmaceuticals and other fine chemicals.
One common method for this conversion involves the acid-catalyzed hydrolysis of the cyanohydrin intermediate. wikipedia.org The reaction proceeds through the formation of an α-hydroxy amide intermediate, which is then further hydrolyzed to the carboxylic acid. The use of nitrilase enzymes also offers a green and highly selective method for the hydrolysis of nitriles to carboxylic acids, often with excellent enantioselectivity. organic-chemistry.org
Conversion to α-Hydroxy Amides and Esters
The nitrile functionality of this compound can be converted to α-hydroxy amides and esters. These transformations are valuable for the synthesis of a variety of biologically active molecules and fine chemicals.
The conversion to α-hydroxy amides can be achieved through partial hydrolysis of the nitrile under controlled conditions. Alternatively, the Ritter reaction, which involves the reaction of the nitrile with an alcohol in the presence of a strong acid, can be employed to synthesize α-hydroxy amides.
The synthesis of α-hydroxy esters from α-hydroxynitriles can be accomplished through several methods. One approach involves the acid-catalyzed alcoholysis of the nitrile. Another strategy is the Pinner reaction, where the nitrile is treated with an alcohol and a dry hydrogen halide to form an imino ether hydrochloride, which is then hydrolyzed to the ester. Recent advancements have also demonstrated the use of catalysts for the chemoselective reduction of α-keto esters to yield α-hydroxy esters. bohrium.comgoogle.com
Reduction to α-Hydroxy Amines
The reduction of the nitrile group in this compound provides access to chiral β-amino alcohols, which are important structural motifs in many pharmaceuticals.
Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. organic-chemistry.org Various catalysts, such as Raney nickel, palladium on carbon (Pd/C), and platinum oxide, can be used for this transformation. uc.pt The reaction is typically carried out under a hydrogen atmosphere.
Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can effectively convert nitriles to primary amines. harvard.edu However, its lack of selectivity can be a drawback. Other reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst or sodium cyanoborohydride, can also be used for this reduction. uc.ptmasterorganicchemistry.com
Reactions of the Secondary Hydroxyl Group
The secondary hydroxyl group in this compound can be protected, deprotected, esterified, and etherified to facilitate various synthetic strategies.
Esterification and Etherification Reactions
The secondary hydroxyl group of this compound can undergo esterification and etherification reactions to form a variety of derivatives.
Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid or base catalyst. byjus.com This reaction leads to the formation of an ester linkage.
Etherification involves the formation of an ether bond. The Williamson ether synthesis is a common method for preparing ethers, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Transformations Involving the Aromatic Bromine Substituent
The bromine atom on the aromatic ring of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These transformations allow for the elaboration of the molecule's core structure, introducing diverse functionalities while navigating the chemical sensitivities of the chiral cyanohydrin moiety.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.com While specific literature examples detailing the direct application of these reactions to this compound are not abundant, the reactivity of aryl bromides is well-established, and these transformations are considered highly feasible. A critical consideration for these reactions is the stability of the cyanohydrin functional group, which is prone to racemization and decomposition, especially under basic conditions. Therefore, protection of the hydroxyl group as an ether (e.g., silyl (B83357) or methoxyisopropyl ether) or an ester prior to coupling is a likely prerequisite for achieving high yields and preserving stereochemical integrity, a strategy commonly employed in the coupling of other functionalized molecules like amino acids. mdpi.comnih.gov
Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. organic-chemistry.org This reaction is renowned for its mild conditions and tolerance of various functional groups. harvard.edu In a hypothetical Suzuki coupling of a protected form of this compound, the palladium(0) catalyst would undergo oxidative addition to the carbon-bromine bond. Following transmetalation with an activated boronic acid and subsequent reductive elimination, a new carbon-carbon bond is formed at the 4-position of the phenyl ring. organic-chemistry.org This method would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgimperial.ac.uk The reaction is typically carried out under mild, basic conditions, often using an amine base that also serves as the solvent. wikipedia.org For a protected derivative of this compound, this reaction would yield a 4-alkynyl-substituted mandelonitrile (B1675950) derivative, a valuable precursor for creating conjugated systems. rsc.org Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of the alkyne partner (Glaser coupling). wikipedia.orgrsc.org
Heck Reaction The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. testbook.comscienceinfo.com This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. scienceinfo.com Applying this to a protected this compound would result in the formation of a 4-vinyl-substituted aromatic ring, creating a styrenyl-type derivative. The reaction proceeds through oxidative addition of the palladium catalyst to the aryl bromide, followed by migratory insertion of the alkene and β-hydride elimination. testbook.com
Table 1: Overview of Potential Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Potential Product Structure (P = Protecting Group) |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | |
| Sonogashira | Terminal alkyne (R-C≡CH) | |
| Heck | Alkene (CH₂=CHR) |
Aryl halides are typically resistant to nucleophilic attack unless the aromatic ring is activated by potent electron-withdrawing groups. govtpgcdatia.ac.inlumenlearning.com In this compound, the cyano group (-CN) para to the bromine atom acts as an electron-withdrawing group, which can facilitate nucleophilic aromatic substitution (SNAr).
The SNAr mechanism is a two-step process involving addition-elimination. govtpgcdatia.ac.in A nucleophile first attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.com The electron-withdrawing cyano group helps to stabilize this intermediate by delocalizing the negative charge. lumenlearning.com In the second, typically faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. govtpgcdatia.ac.in
This pathway allows for the direct displacement of the bromine atom by various nucleophiles, such as alkoxides, thiolates, and amines. However, a potential competing reaction pathway involves the nucleophilic attack at the carbon of the nitrile group itself, which has been observed in related systems like 4-nitrobenzonitrile. wuxiapptec.com The reaction conditions, including the nature of the nucleophile, solvent, and base, would be critical in directing the reaction toward the desired SNAr product. Studies on other halobenzonitriles have demonstrated successful substitution with amines and other nucleophiles, supporting the viability of this pathway. rsc.orgacs.orgacs.org
Stability and Racemization Pathways of Chiral Cyanohydrins
Chiral cyanohydrins, including this compound, are known to be configurationally labile, particularly under neutral to basic conditions. testbook.comresearchgate.net Their stability is a crucial factor in their synthesis, storage, and subsequent chemical transformations.
The primary mechanism for the racemization of mandelonitrile and its derivatives does not require deprotonation of the α-carbon. Instead, it proceeds through a reversible decomposition back to the constituent aldehyde and hydrogen cyanide (or cyanide ion). thieme-connect.de this compound exists in equilibrium with 4-bromobenzaldehyde (B125591) and hydrogen cyanide.
This equilibrium is catalyzed by base, which facilitates the elimination of the cyanide anion to form the achiral aldehyde. Subsequent non-stereoselective re-addition of the cyanide ion to the carbonyl carbon of the aldehyde regenerates the cyanohydrin as a racemic mixture. wuxiapptec.comthieme-connect.de Even in the absence of a strong base, the cyanohydrin itself or trace impurities can promote this process, leading to a gradual loss of enantiomeric purity over time.
Several strategies have been developed to suppress racemization and enhance the stability of chiral cyanohydrins. These methods focus on shifting the chemical equilibrium away from the dissociated aldehyde and cyanide species or by chemically modifying the molecule to prevent the decomposition pathway.
pH Control: Maintaining a low pH is a common and effective strategy. Under acidic conditions, the concentration of the nucleophilic cyanide anion (CN⁻) is minimized, and any basic species that could catalyze the decomposition are protonated. wuxiapptec.commit.edu The addition of mild, non-reactive acids such as citric acid or boric acid has been shown to be effective in stabilizing cyanohydrins during storage or distillation. rsc.org
Hydroxyl Group Protection: Converting the labile hydroxyl group into a more stable functional group is a robust strategy to prevent racemization. testbook.comrsc.org Since the elimination of cyanide requires a free hydroxyl group, its protection as an ether or ester effectively locks the chiral center. Common protecting groups include:
Methoxyisopropyl (MIP) ethers: Formed by reacting the cyanohydrin with 2-methoxypropene (B42093) under acidic catalysis, this method is efficient and can be performed in continuous flow systems. testbook.comresearchgate.net
Silyl ethers: Trimethylsilyl (B98337) (TMS) ethers are readily formed and prevent racemization, although they are susceptible to hydrolysis. rsc.org
Acetates: Acylation of the hydroxyl group to form an acetate (B1210297) ester also enhances stability. rsc.org
Process Optimization: In enzymatic syntheses, reaction conditions can be optimized to favor the formation of the chiral cyanohydrin and minimize its decomposition. This includes using low temperatures and biphasic solvent systems (e.g., water/diethyl ether) to physically separate the product from aqueous base as it is formed. wuxiapptec.comacs.org Continuous flow reactors offer another advantage by minimizing the residence time of the sensitive product under reaction conditions before it is protected or isolated. testbook.comresearchgate.net
Table 2: Summary of Strategies for Enhancing Chiral Stability
| Strategy | Method | Mechanism of Stabilization | Reference(s) |
| pH Control | Addition of acids (e.g., citric, boric) | Suppresses the concentration of CN⁻ and neutralizes basic catalysts, inhibiting the reverse reaction to the aldehyde. | wuxiapptec.comrsc.org |
| -OH Protection | Conversion to Methoxyisopropyl (MIP) ether | Blocks the hydroxyl group, preventing the elimination of the cyanide anion required for racemization. | testbook.comresearchgate.net |
| -OH Protection | Conversion to Acetate ester | Blocks the hydroxyl group, preventing the elimination-addition pathway. | rsc.org |
| Process Control | Low temperature enzymatic synthesis | Slows the rate of non-enzymatic decomposition and racemization. | acs.org |
| Process Control | Continuous flow reaction/protection | Minimizes the time the unprotected cyanohydrin is exposed to potentially destabilizing conditions. | testbook.comresearchgate.net |
R + 4 Bromomandelonitrile As a Chiral Building Block in Advanced Organic Synthesis
Precursor to Chiral α-Hydroxy Acid Derivatives
One of the most significant applications of (R)-(+)-4-Bromomandelonitrile is its role as a direct precursor to chiral α-hydroxy acids, particularly (R)-4-bromomandelic acid. These acids are important intermediates in the pharmaceutical industry. The conversion is typically achieved through the hydrolysis of the nitrile functional group.
The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, but enzymatic methods are often preferred to preserve the stereochemistry at the sensitive α-carbon. Nitrilase enzymes, for instance, can catalyze the direct, enantioselective hydrolysis of a nitrile to a carboxylic acid. google.comalmacgroup.com This biocatalytic approach is considered a green and efficient method, often avoiding the harsh conditions and potential racemization associated with chemical hydrolysis. researchgate.netasm.orgasm.org
Research has demonstrated the high efficiency of nitrilase-mediated hydrolysis for various mandelonitrile (B1675950) derivatives. For example, studies on the hydrolysis of o-chloromandelonitrile to (R)-o-chloromandelic acid have shown that protein-engineered nitrilases can achieve high yields and excellent enantiomeric excess (ee). asm.orgasm.org Similar methodologies are applicable to this compound, providing a reliable route to the corresponding (R)-4-bromomandelic acid. googleapis.comcore.ac.uk
Table 1: Representative Hydrolysis of this compound
| Reactant | Product | Key Reagents/Catalyst | Typical Conditions | Significance |
|---|---|---|---|---|
| This compound | (R)-4-Bromomandelic Acid | Nitrilase Enzyme (e.g., from Burkholderia cenocepacia) | Aqueous buffer, pH 7-8, Room Temperature | High enantioselectivity (>99% ee), mild conditions, environmentally friendly. asm.orgasm.org |
| This compound | (R)-4-Bromomandelic Acid | Strong Acid (e.g., HCl, H₂SO₄) | Aqueous solution, heat | Traditional chemical method; risk of racemization and side reactions. |
Role in the Synthesis of Optically Active Heterocyclic Compounds
The bifunctional nature of this compound, possessing both a hydroxyl and a nitrile group, makes it an excellent starting material for the synthesis of optically active heterocyclic compounds. acs.org These structures are prevalent in many biologically active molecules and pharmaceuticals.
A primary example is the synthesis of chiral 2-oxazolines. The reaction of a chiral cyanohydrin like this compound with a 1,2-amino alcohol (such as 2-aminoethanol) can lead to the formation of a 2-substituted oxazoline (B21484) ring. researchgate.netorganic-chemistry.org This transformation typically proceeds via the formation of an intermediate hydroxy amide, which then undergoes cyclodehydration. The chirality from the mandelonitrile is transferred to the resulting heterocyclic product. The use of chiral starting materials like this compound is crucial for producing enantiomerically pure oxazolines, which are used as ligands in asymmetric catalysis and as building blocks in medicinal chemistry. najah.edumdpi.com
While direct examples citing this compound in the synthesis of specific heterocycles can be found within broader synthetic methodologies, the principles are well-established with analogous compounds. For instance, the conversion of aromatic aldehydes to 2-aryl-2-oxazolines is a common transformation, and using the pre-formed chiral cyanohydrin provides a strategic advantage in controlling stereochemistry. organic-chemistry.orgorganic-chemistry.org
Table 2: Synthesis of Chiral Heterocycles from (R)-Cyanohydrin Analogues
| Starting Material | Reagent | Product Type | Reaction Principle | Reference Application |
|---|---|---|---|---|
| (R)-Cyanohydrin | 2-Aminoethanol | Chiral 2-Aryl-2-Oxazoline | Condensation followed by cyclodehydration. | Synthesis of chiral ligands for catalysis. najah.edu |
| (R)-Cyanohydrin | o-Phenylenediamine | Chiral Benzimidazole Derivative | Formation of an amidine followed by intramolecular cyclization. | Core structures in pharmaceuticals. |
Applications in Fragment-Based Synthesis of Complex Organic Molecules
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying and developing new drug candidates. rsc.orgfrontiersin.org This approach uses small, low-complexity molecules, or "fragments," that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.
This compound is an ideal candidate for an FBDD screening library. acs.orgnih.gov Its characteristics align well with the principles of fragment design:
Low Molecular Weight: It is a small molecule, allowing for efficient exploration of chemical space.
3D Complexity: It possesses a defined three-dimensional structure due to its chiral center, which can lead to more specific and higher-quality interactions with protein binding sites compared to flat, aromatic fragments. nih.gov
Functional Groups for Elaboration: The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the "growth" of the fragment. The hydroxyl and nitrile groups also offer sites for further chemical modification. mdpi.com
The use of chiral fragments is particularly advantageous as biological systems are chiral, and stereochemistry plays a critical role in molecular recognition. By starting with an enantiomerically pure fragment like this compound, medicinal chemists can build complexity while maintaining stereochemical control, a crucial factor for efficacy and safety. The development of synthetic routes to diverse libraries of chiral fragments is an active area of research to support FBDD campaigns. acs.orgdiva-portal.org
Table 3: Properties of this compound as a Molecular Fragment
| Property | Relevance in FBDD | Potential Elaboration Strategy |
|---|---|---|
| Chiral Center | Provides defined 3D structure for specific protein binding. | Preserve stereocenter during subsequent reactions. |
| Bromine Atom | Acts as a vector for fragment growth via cross-coupling. | Suzuki, Heck, or Sonogashira coupling to add new substituents. |
| Hydroxyl Group | Can form key hydrogen bonds with the target protein. Can be a point for linking. | Etherification or esterification to link to other fragments. |
| Nitrile Group | Can be a hydrogen bond acceptor or be converted to other functional groups. | Reduction to an amine or hydrolysis to an amide/acid for further derivatization. scielo.org.mx |
Mechanistic and Computational Investigations
Elucidation of Enzyme Catalysis Mechanisms (e.g., HNLs)
For many (R)-selective HNLs, the mechanism involves key amino acid residues in the active site that act as a general acid and a general base to facilitate the reaction. nih.govresearchgate.net For instance, in the HNL from Passiflora edulis (PeHNL), a histidine residue (His8), activated by a nearby asparagine (Asn101), acts as a base to deprotonate the incoming cyanohydrin substrate in the cleavage reaction. nih.gov In the synthetic direction, this histidine residue is proposed to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic, while another site in the enzyme stabilizes the incoming cyanide nucleophile. nih.govresearchgate.net
The active site of an HNL is a precisely arranged three-dimensional pocket that binds the substrates—4-bromobenzaldehyde (B125591) and cyanide—in a specific orientation to ensure that the cyanide attacks the re-face of the aldehyde's carbonyl carbon, leading to the (R)-enantiomer.
Structural studies of various HNLs complexed with substrates or substrate analogs provide a blueprint for understanding these interactions. In the (R)-selective PeHNL, crystal structures with the closely related compound (R)-mandelonitrile show that the substrate's hydroxyl group forms hydrogen bonds with key active site residues His8 and Tyr30. nih.gov The nitrile group is oriented towards a protonated glutamic acid (Glu54). nih.gov It can be inferred that 4-bromobenzaldehyde would bind similarly, with its carbonyl group positioned to interact with proton-donating residues and its aromatic ring making favorable contacts within the hydrophobic pocket. The bromine atom at the para-position influences the electronic properties of the aldehyde and its fit within the active site.
In HNLs belonging to the α/β-hydrolase fold family, the active site contains a Ser-His-Asp catalytic triad. nih.govscienceopen.com In the (R)-selective HNL from Arabidopsis thaliana (AtHNL), modeling studies suggest the hydroxyl group of the (R)-mandelonitrile substrate is hydrogen-bonded to His236, while the cyano group is stabilized by main-chain NH-groups. scienceopen.com This precise positioning within the active site is the basis for the enzyme's stereoselectivity. While identical active site residues can exist in different enzyme scaffolds, residues outside the immediate active site can strongly influence the catalytic mechanism and the resulting enantioselectivity. acs.orgnih.gov
The relationship between an HNL's structure and its function (catalytic efficiency and substrate specificity) is a central theme in its study. Different HNLs exhibit varied performance with the same substrate. For example, HNLs discovered in millipedes have been shown to catalyze the synthesis of (R)-(+)-4-Bromomandelonitrile. pnas.org
| Substrate | Enzyme | Kₘ (mM) | kcat/Kₘ (s⁻¹mM⁻¹) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| 4-Bromobenzaldehyde | ChuaHNL | 6.0 | 150 | 90.0% (R) | pnas.org |
| 4-Bromobenzaldehyde | PlamHNL | 3.2 | 2310 | 99.0% (R) | acs.org |
| Benzaldehyde | ChuaHNL | 3.0 | 1100 | 98.0% (R) | pnas.org |
| Benzaldehyde | PlamHNL | 2.1 | 3950 | 99.0% (R) | acs.org |
| 4-Methylbenzaldehyde | ChuaHNL | 5.0 | 140 | 48.0% (R) | pnas.org |
| 4-Methylbenzaldehyde | PlamHNL | 2.0 | 4750 | 99.0% (R) | acs.org |
Furthermore, structure-function studies often involve site-directed mutagenesis, where specific amino acids in the active site are changed to probe their role. nih.govacs.orgnih.govresearchgate.net Such studies can lead to engineered enzymes with improved activity or enantioselectivity for a target substrate. nih.govacs.org
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate reaction mechanisms and enzyme-ligand interactions at a level of detail that is often inaccessible through experimental methods alone.
Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. mdpi.com It is widely applied to map the energetic landscape of a chemical reaction, including the formation of this compound. By calculating the Gibbs free energies of the reactants (4-bromobenzaldehyde and cyanide), the transition state, and the product, DFT can determine the activation energy barrier for the reaction. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., 4-bromobenzaldehyde) when bound to the active site of a receptor (e.g., an HNL). nih.govnih.gov This method is instrumental in visualizing the binding mode and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. nih.gov For this compound synthesis, docking simulations can be used to model how 4-bromobenzaldehyde fits into the HNL active site and why this binding leads to the formation of the (R)-enantiomer. scienceopen.comnih.govresearchgate.net
Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms and molecules over time, providing a dynamic view of the enzyme-substrate complex. This allows researchers to assess the stability of the docked pose and observe conformational changes in the enzyme or ligand that may be crucial for catalysis. acs.orgnih.gov For example, simulations can reveal how the flexibility of certain loops near the active site might accommodate the substrate or facilitate product release.
Predicting the enantioselectivity of a catalytic reaction is a significant challenge in computational chemistry because the difference in the activation energies for the pathways leading to the (R) and (S) enantiomers is often very small. rsc.orgchemrxiv.org Accurately calculating these small energy differences requires high-level computational methods and careful consideration of multiple possible conformations of the enzyme-substrate complex. rsc.orgchemrxiv.orgnd.edu
Despite the challenges, computational approaches are increasingly used to rationalize and predict stereochemical outcomes. nd.edu This is often achieved by building detailed models of the transition states for the formation of both enantiomers and comparing their relative energies. The enantiomeric excess (ee) can then be estimated from this energy difference using the Eyring equation.
Protein engineering, guided by computational insights, can be used to alter and improve the natural enantioselectivity of an enzyme. The table below shows results from a study on a nitrilase enzyme, demonstrating how mutations (in this case, I113M and Y199G) can significantly impact the enantioselectivity and activity for the hydrolysis of various mandelonitrile (B1675950) derivatives, including 4-bromomandelonitrile. Although this is for a hydrolysis reaction and a different enzyme class, it illustrates the principle of how enzymatic stereoselectivity can be analyzed and engineered.
| Substrate | Enzyme Variant | Relative Activity (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 4-Bromomandelonitrile | Wild Type | 33.5 | 98.4% |
| I113M/Y199G Mutant | 98.2 | 98.2% | |
| Mandelonitrile | Wild Type | 29.6 | 98.8% |
| I113M/Y199G Mutant | 27.3 | 98.4% | |
| 2-Methylmandelonitrile | Wild Type | 24.2 | 99.1% |
| I113M/Y199G Mutant | 4.7 | 96.7% |
Data adapted from a study on a nitrilase from Burkholderia cenocepacia J2315, showing changes in relative activity and enantioselectivity upon mutation. Source: Protein Eng Des Sel. 2015 Oct;28(10):395-401.
Advanced Analytical Methodologies for Stereochemical Characterization
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination
Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds. This technique achieves separation by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantioselective analysis of non-volatile or thermally labile compounds like mandelonitrile (B1675950) derivatives. The separation is typically achieved on CSPs, with polysaccharide-based columns (e.g., cellulose or amylose derivatives coated on a silica support) being particularly effective. These phases, such as Chiralcel® OD-H or Chiralpak® AD-H, create chiral cavities and surfaces where enantiomers can bind transiently through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance. The differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP results in their separation.
For the analysis of 4-bromomandelonitrile, a normal-phase method is often employed. A mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol allows for the fine-tuning of retention times and resolution. The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers.
Interactive Data Table: Representative Chiral HPLC Method for 4-Bromomandelonitrile
| Parameter | Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | ~ 12.5 min |
| Retention Time (R)-enantiomer | ~ 14.8 min |
| Resolution (Rs) | > 2.0 |
Note: The data presented are representative of a typical separation for this class of compounds.
Gas Chromatography (GC): For analytes that are volatile and thermally stable, or can be made so through derivatization, chiral GC offers excellent resolution and sensitivity. The most common CSPs for GC are based on cyclodextrin derivatives. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form transient inclusion complexes with the enantiomers of the analyte. The fit and stability of these complexes are stereospecific, enabling separation.
Prior to analysis, 4-bromomandelonitrile is often derivatized, for example by silylation of the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility and improve peak shape.
Interactive Data Table: Representative Chiral GC Method for Derivatized 4-Bromomandelonitrile
| Parameter | Value |
| Column | Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 120 °C (hold 1 min), then ramp to 180 °C at 2 °C/min |
| Detector | Flame Ionization Detector (FID) at 275 °C |
| Retention Time (S)-TMS-ether | ~ 25.2 min |
| Retention Time (R)-TMS-ether | ~ 25.9 min |
| Resolution (Rs) | > 1.8 |
Note: The data presented are representative for the trimethylsilyl (B98337) (TMS) ether derivative.
NMR Spectroscopy in Chiral Media and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can be adapted for chiral discrimination. Since enantiomers are isochronous (exhibit identical NMR spectra) in an achiral solvent, a chiral environment must be introduced to induce chemical shift non-equivalence (Δδ) between them. This is achieved using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form rapidly reversible, non-covalent diastereomeric complexes with the analyte enantiomers. The different spatial arrangements of these complexes lead to distinct magnetic environments for the nuclei of the (R)- and (S)-enantiomers, resulting in separate signals in the NMR spectrum. For mandelonitrile and its derivatives, fluorinated alcohols such as (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), also known as Pirkle's alcohol, are effective CSAs.
Research on the parent compound, mandelonitrile, has shown that while ¹H NMR can be challenging due to signal overlap, ¹³C NMR provides excellent resolution for quantitative enantiodiscrimination. chemistrysteps.com The carbon nuclei closest to the stereocenter, such as the methine carbon (C-OH), the nitrile carbon (CN), and the ipso-carbon of the aromatic ring, typically show the most significant chemical shift non-equivalence. This allows for the direct determination of enantiomeric excess by integrating the corresponding signals.
Interactive Data Table: Representative ¹³C NMR Data for Racemic 4-Bromomandelonitrile with a Chiral Solvating Agent
| Carbon Atom | Chemical Shift (δ) in CDCl₃ (ppm) | Expected Δδ (R vs. S) with (S)-TFAE (ppm) |
| C-OH | ~63 | 0.05 - 0.15 |
| CN | ~119 | 0.08 - 0.20 |
| Aromatic C1 (ipso) | ~135 | 0.10 - 0.25 |
| Aromatic C4 (C-Br) | ~124 | < 0.05 |
Note: Data are illustrative, based on principles established for mandelonitrile. chemistrysteps.com Δδ values represent the expected chemical shift difference between the signals for the R and S enantiomers.
Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the chiral analyte with an enantiomerically pure CDA to form a covalent mixture of diastereomers. Unlike the transient complexes with CSAs, these diastereomers are stable compounds and can be readily distinguished by standard NMR techniques due to their different physical properties. A common CDA for alcohols is Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). Reaction with (R)-(+)-4-Bromomandelonitrile would yield two diastereomeric esters, which would exhibit distinct signals in both ¹H and ¹⁹F NMR spectra, allowing for quantification. However, this method is more laborious and carries the risk of kinetic resolution or racemization during the derivatization reaction.
Optical Rotation and Circular Dichroism Spectroscopy
Chiroptical methods measure the differential interaction of a chiral substance with polarized light and are fundamental for characterizing enantiomers.
Optical Rotation: Optical rotation is the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. chemistrysteps.comchemeurope.comwikipedia.org This property is measured using a polarimeter. The specific rotation, [α], is a standardized physical constant for a given chiral molecule and is defined by the Biot equation:
[α]λT = α / (l × c)
where α is the observed rotation, T is the temperature, λ is the wavelength of light (typically the sodium D-line, 589 nm), l is the path length of the sample cell in decimeters (dm), and c is the concentration in g/mL. The sign of the rotation (+ for dextrorotatory, - for levorotatory) is a key characteristic. For this compound, the "(+)" designation indicates it is dextrorotatory. The magnitude of the specific rotation is a direct measure of enantiomeric purity; a sample with a lower observed rotation than the pure enantiomer contains a mixture of both enantiomers. While this is a fundamental property, specific rotation values for this compound are not consistently reported across all common chemical databases, requiring verification from primary literature sources detailing its synthesis or resolution.
Interactive Data Table: Specific Rotation Properties of this compound
| Property | Value |
| Designation | (+)-enantiomer |
| Direction of Rotation | Dextrorotatory |
| Specific Rotation [α]D20 | Data not readily available in searched literature |
| Solvent | (Typically Chloroform or Ethanol) |
| Concentration (c) | (Typically ~1 g/100mL) |
Circular Dichroism (CD) Spectroscopy: Circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength and provides information about the stereochemical environment of the molecule's chromophores. The aromatic ring in 4-bromomandelonitrile is the primary chromophore. Enantiomers produce mirror-image CD spectra, making this technique highly effective for assigning absolute configuration by comparing an experimental spectrum to a theoretically calculated one or to that of a known analogue. The specific shape and sign of the Cotton effects in the spectrum are characteristic of the molecule's three-dimensional structure. This technique is particularly powerful for confirming the absolute configuration of a newly synthesized or resolved chiral compound.
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for (R)-(+)-4-Bromomandelonitrile Synthesis
The enantioselective synthesis of this compound hinges on the catalytic system used for the asymmetric addition of a cyanide source to 4-bromobenzaldehyde (B125591). While traditional chemical catalysts exist, the future lies in the development of highly selective and robust novel catalysts, particularly biocatalysts.
Hydroxynitrile lyases (HNLs) have emerged as premier biocatalysts for producing chiral cyanohydrins. researchgate.net These enzymes catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones, often with exceptional enantioselectivity. researchgate.netresearchgate.net Research into HNLs is a vibrant field, with scientists continually discovering and engineering new enzymes with improved properties.
(R)-selective HNLs are of particular importance for the synthesis of this compound. Several promising HNLs have been identified and characterized. For instance, (R)-HNL from the almond species Prunus amygdalus is a well-known catalyst for this type of transformation. lu.se More recently, novel HNLs have been discovered from various plant and animal sources, expanding the biocatalytic toolbox. An (R)-HNL from the Japanese apricot (Prunus mume) has shown efficacy in converting various aldehydes to their corresponding (R)-cyanohydrins with good yields and high enantiomeric excess. researchgate.net Similarly, defatted meal from Pouteria sapota seeds has been used as an (R)-HNL source to catalyze the synthesis of sterically hindered mandelonitriles. researchgate.net
A significant breakthrough is the discovery of an HNL from the cyanogenic millipede, Chamberlinius hualienensis (ChuaHNL), which exhibits the highest specific activity for (R)-mandelonitrile synthesis among reported HNLs. nih.gov The high stability and activity of this enzyme make it a prime candidate for industrial applications. nih.gov Furthermore, the (R)-selective HNL from Arabidopsis thaliana (AtHNL) has been successfully used, even when expressed in whole recombinant E. coli cells, simplifying the process by eliminating the need for enzyme purification. nih.govasm.org The application of HNLs from sources like Eriobotrya japonica has also been optimized for the synthesis of (R)-mandelonitrile, achieving high enantiomeric excess under specific pH and temperature conditions. researchgate.net
The development of these catalytic systems is not limited to discovering new enzymes but also involves protein engineering to enhance their stability, activity, and substrate scope. rsc.org For example, fusing a coiled-coil domain to AtHNL created catalytically active inclusion bodies with improved stability at the low pH required to suppress the non-enzymatic racemic reaction. rsc.org Beyond enzymes, research into other catalytic systems, such as those based on metal-organic frameworks (MOFs) and supported metal nanoparticles, continues to offer alternative routes for cyanohydrin synthesis. aaqr.orgrsc.orgrsc.org
Table 1: Examples of (R)-selective Hydroxynitrile Lyases (HNLs) for Potential Synthesis of this compound
| Enzyme Source | Abbreviation | Key Characteristics | Reference(s) |
|---|---|---|---|
| Chamberlinius hualienensis (Millipede) | ChuaHNL | Belongs to the lipocalin superfamily; exhibits exceptionally high specific activity and stability. | nih.gov |
| Arabidopsis thaliana (Thale cress) | AtHNL | An α/β-hydrolase fold enzyme; effective as a whole-cell biocatalyst but can be unstable at low pH. | nih.govasm.orgrsc.org |
| Prunus mume (Japanese apricot) | PmHNL | Effective in biphasic systems for converting a range of aliphatic aldehydes. | researchgate.net |
| Eriobotrya japonica (Loquat) | EjHNL | Synthesis of (R)-mandelonitrile optimized for pH and temperature to achieve high enantiomeric excess. | researchgate.net |
| Pouteria sapota (Mamey sapote) | PsHNL | Capable of catalyzing the synthesis of sterically hindered o-substituted mandelonitriles. | researchgate.net |
| Prunus amygdalus (Almond) | PaHNL | A well-established (R)-HNL used as a biocatalyst in organic solvents. | lu.se |
Integration of Continuous Flow and Automation in Production
The transition from batch processing to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis, offering numerous advantages for the production of this compound. Continuous flow systems, where reactants are pumped through a network of tubes or microreactors, provide superior control over reaction parameters such as temperature, pressure, and residence time. mit.eduvapourtec.com
For the synthesis of cyanohydrins, flow chemistry offers enhanced safety, particularly when handling highly toxic hydrogen cyanide. ru.nl The small reactor volumes inherent in flow systems minimize the amount of hazardous material present at any given time. vapourtec.com Furthermore, the high surface-area-to-volume ratio in microreactors leads to highly efficient heat and mass transfer, which can significantly accelerate reaction rates and improve selectivity compared to batch processes. vapourtec.comgoflow.at
Researchers have successfully demonstrated the chemoenzymatic synthesis of enantiopure cyanohydrins in continuous flow systems. ru.nl These setups often involve a biphasic system within a microreactor, where the HNL catalyst is contained in the aqueous phase and the substrate and product are in an organic phase. ru.nl This approach facilitates easy separation of the product from the catalyst, allowing the enzyme to be recycled. nih.gov A chemoenzymatic flow cascade has been developed that integrates the aqueous enzymatic formation of cyanohydrins with a subsequent protection step in an organic phase, connected by a membrane-based separator. researchgate.net
Automation is a key complementary technology to continuous flow. researchgate.net Automated systems can rapidly screen and optimize reaction conditions, systematically varying parameters like flow rate, temperature, and reactant concentrations to identify the ideal conditions for yield and enantioselectivity. ru.nltuhh.de For instance, an automated microscale continuous flow system was used to optimize the protection of mandelonitrile (B1675950), and the optimal conditions were then directly scaled up to a larger reactor. ru.nl The integration of real-time monitoring techniques, such as in-line NMR spectroscopy, further enhances process control and understanding. researchgate.net This combination of continuous flow and automation is pivotal for developing robust, scalable, and cost-effective manufacturing processes for this compound. researchgate.net
Green Chemistry Principles in this compound Chemistry
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsigmaaldrich.com The future of this compound synthesis is intrinsically linked to the adoption of these principles.
Catalysis: The use of catalysts is superior to stoichiometric reagents. sigmaaldrich.com Biocatalysis with HNLs is a prime example of green chemistry in action. Enzymes are highly specific catalysts that often eliminate the need for protecting groups, thereby reducing the number of synthetic steps and minimizing waste, which aligns with the principle of reducing derivatives. acs.org They are derived from renewable feedstocks and operate under mild conditions (ambient temperature and pressure), reducing energy consumption. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The hydrocyanation of 4-bromobenzaldehyde is an addition reaction, which is inherently 100% atom-economical, as all atoms from the reactants are incorporated into the this compound product.
Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a process. Research focuses on using greener solvents or biphasic aqueous-organic systems where the enzyme remains in the aqueous phase and the organic solvent can be recycled. researchgate.netresearchgate.net The use of whole-cell biocatalysts in monophasic micro-aqueous organic solvent systems also represents a cost-efficient and greener alternative to purified enzymes. nih.govasm.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is typical for enzymatic reactions, minimizes energy requirements. sigmaaldrich.com Continuous flow reactors can also improve energy efficiency through superior heat transfer, even for reactions requiring heating or cooling. vapourtec.com
Prevention: It is better to prevent waste than to treat or clean it up after it has been created. sigmaaldrich.com By employing highly selective enzymes like HNLs, the formation of the undesired (S)-enantiomer and other by-products is minimized, reducing waste and simplifying purification. rsc.org
By integrating novel biocatalytic systems with advanced continuous flow technology, the future production of this compound can be made significantly more efficient, scalable, and environmentally sustainable, aligning perfectly with the core tenets of green chemistry.
Q & A
Q. What are the key physicochemical properties of (R)-(+)-4-Bromomandelonitrile, and how can they be verified experimentally?
Methodological Answer: The compound’s molecular formula is C₈H₆BrNO (IUPAC name: (R)-2-(4-bromophenyl)-2-hydroxyacetonitrile), with a molecular weight of 212.04 g/mol (exact mass: 210.96). Key properties include:
- Chirality : The (R)-enantiomer is specified, requiring verification via polarimetry or chiral HPLC.
- Melting Point : Not explicitly reported in the evidence, but related brominated mandelonitriles (e.g., 4-Bromomandelic acid) have melting points near 115–120°C .
- Solubility : Likely polar organic solvents (e.g., DMSO, ethanol) based on structural analogs .
Q. Verification Steps :
Q. What synthetic routes are reported for this compound, and how can enantioselectivity be optimized?
Methodological Answer : Synthesis typically involves:
Asymmetric Cyanation : Reaction of 4-bromobenzaldehyde with a cyanide source (e.g., KCN) in the presence of a chiral catalyst (e.g., Jacobsen’s thiourea catalyst) to induce enantioselectivity .
Resolution : Racemic mixtures can be resolved via diastereomeric salt formation using chiral amines (e.g., cinchonidine) .
Q. Optimization Strategies :
- Catalyst Screening : Test chiral ligands (e.g., BINAP, salen) for improved enantiomeric excess (ee).
- Reaction Monitoring : Track ee in real-time using chiral GC or HPLC to adjust reaction conditions (temperature, solvent) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantioselectivity for this compound synthesis?
Methodological Answer : Discrepancies in enantioselectivity often arise from:
Q. Resolution Workflow :
Replicate Conditions : Reproduce conflicting studies with identical reagents and equipment.
Multi-Analyte Validation : Cross-check ee using polarimetry, chiral HPLC, and H NMR with chiral shift reagents (e.g., Eu(hfc)₃) .
Kinetic Analysis : Compare reaction rates under varying temperatures to identify thermodynamic vs. kinetic control .
Q. What experimental design considerations are critical for studying this compound’s reactivity in multi-step reactions?
Methodological Answer : Design principles include:
- Protecting Groups : Use silyl ethers (e.g., TBS) to protect the hydroxyl group during subsequent bromination or coupling reactions .
- In Situ Monitoring : Employ techniques like ReactIR to track nitrile group stability under acidic/basic conditions.
- Byproduct Analysis : Identify side products (e.g., hydrolysis to mandelic acid derivatives) via LC-MS .
Q. Example Workflow :
Step 1 : Synthesize this compound with >98% ee.
Step 2 : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols; monitor stereochemical integrity via C NMR .
Q. How should researchers address safety and stability concerns during handling and storage?
Methodological Answer : Safety Protocols :
Q. Waste Management :
- Neutralize cyanide-containing waste with NaOCl (bleach) before disposal. Segregate halogenated waste for incineration .
Table 1: Key Physicochemical Data for this compound and Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
